molecular formula C12H17NO B13622336 2-(4-Isopropoxyphenyl)azetidine

2-(4-Isopropoxyphenyl)azetidine

Cat. No.: B13622336
M. Wt: 191.27 g/mol
InChI Key: OIXGZLDGVOFPRX-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the isopropoxyphenyl group further enhances the compound’s chemical properties, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent reactivity of the components involved.

Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach allows for the straightforward synthesis of various 1,3-disubstituted azetidines.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency and yield of the synthesis . Additionally, the use of electrocatalytic intramolecular hydroamination of allylic sulfonamides provides azetidines in good yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or sulfonyl azides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Isopropoxyphenyl)azetidine is unique due to its specific substitution pattern and the presence of the isopropoxyphenyl group, which imparts distinct chemical and biological properties. Its reactivity and stability make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenyl)azetidine

InChI

InChI=1S/C12H17NO/c1-9(2)14-11-5-3-10(4-6-11)12-7-8-13-12/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

OIXGZLDGVOFPRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CCN2

Origin of Product

United States

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